(6-Isopropoxypyridin-3-yl)boronic acid

Overview

Description

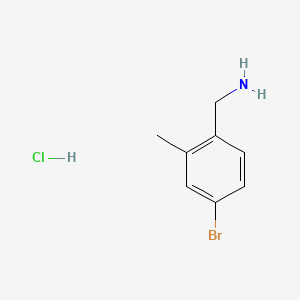

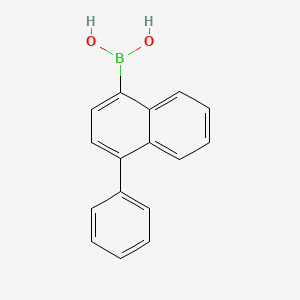

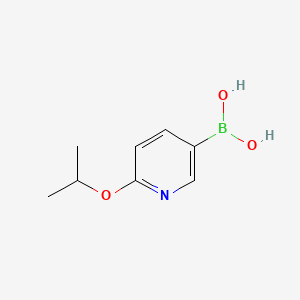

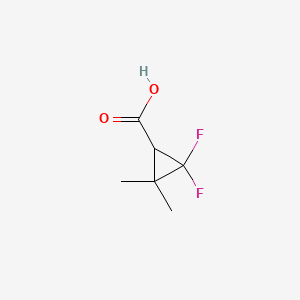

“(6-Isopropoxypyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 870521-30-5 . It has a molecular weight of 181 and its IUPAC name is 6-isopropoxy-3-pyridinylboronic acid . It is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

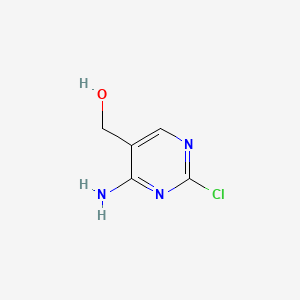

The InChI code for “(6-Isopropoxypyridin-3-yl)boronic acid” is 1S/C8H12BNO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 . This indicates that the compound has a pyridine ring with a boronic acid and an isopropoxy group attached to it.Chemical Reactions Analysis

Boronic acids, including “(6-Isopropoxypyridin-3-yl)boronic acid”, are used in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions . They can also participate in phosphine-free Suzuki-Miyaura cross-coupling reactions and regioselective Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

“(6-Isopropoxypyridin-3-yl)boronic acid” is a solid compound . The compound is stable under normal conditions and should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . Here are some general applications of boronic acids:

- Sensing Applications : Boronic acids are used in both homogeneous assays and heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

- Biological Labelling : Boronic acids are used in biological labelling due to their key interaction with diols .

- Protein Manipulation and Modification : Boronic acids are used for protein manipulation and modification .

- Separation Technologies : Boronic acids are used in separation technologies .

- Development of Therapeutics : Boronic acids are used in the development of therapeutics .

- Synthesis of Benzopyranone Derivatives : Boronic acids are used in the preparation of benzopyranone derivatives, which are positive GABAA receptor modulators .

- Preparation of Pyrazine Derivatives : Boronic acids are used in the preparation of pyrazine derivatives, which are orally active corticotropin releasing factor-1 receptor antagonists .

- Microwave-enhanced Synthesis of Trisubstituted Pyridazines : Boronic acids are used in microwave-enhanced synthesis of trisubstituted pyridazines .

- Phosphine-free Suzuki-Miyaura Cross-coupling Reactions : 3-Pyridinylboronic acid, a type of boronic acid, can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .

- Regioselective Suzuki-Miyaura Coupling and Tandem Palladium-catalyzed Intramolecular Aminocarbonylation and Annulation : 3-Pyridinylboronic acid can be used in these complex chemical reactions .

- N-arylation Using Copper Acetylacetonate Catalyst : 3-Pyridinylboronic acid can be used in N-arylation using a copper acetylacetonate catalyst .

- Fluorescent Sensor : Boronic acids, combined with pyrene, have been studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .

- Suzuki–Miyaura Coupling : Boronic acids are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- Synthesis of Novel Glutamate Transporter EAAT2 Activators : 6-Hydroxypyridine-3-boronic acid pinacol ester, a type of boronic acid, can be used in the synthesis of novel glutamate transporter EAAT2 activators .

- Preparation of Crizotinib Derivatives as SHIP2 Inhibitors : 6-Hydroxypyridine-3-boronic acid pinacol ester can also be used to prepare crizotinib derivatives as SHIP2 inhibitors .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Boronic acids, including “(6-Isopropoxypyridin-3-yl)boronic acid”, have a wide range of applications in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of research could involve exploring new synthetic methods, studying their reactivity and mechanism of action in more detail, and developing new applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

properties

IUPAC Name |

(6-propan-2-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEOBUJTURUUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660555 | |

| Record name | {6-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Isopropoxypyridin-3-yl)boronic acid | |

CAS RN |

870521-30-5 | |

| Record name | B-[6-(1-Methylethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870521-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {6-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boronic acid, B-[6-(1-methylethoxy)-3-pyridinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)